molecular formula C10H18N2O2 B1478885 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2098001-04-6

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one

Cat. No.: B1478885
CAS No.: 2098001-04-6
M. Wt: 198.26 g/mol
InChI Key: KUGRCQNFXDTJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one ( 2098001-04-6) is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.262 g/mol . This reagent is provided with a high level of purity (95%) for research applications . Compounds featuring the 1,4-oxazepine ring system are of significant interest in medicinal chemistry and are frequently explored in the development of novel bioactive molecules . Researchers are investigating anoctamin-1 (ANO1), a calcium-activated chloride channel, as a potential therapeutic target in gastrointestinal cancers . While the specific mechanism of action for this reagent requires further investigation, its structural features make it a valuable building block for researching such pathways. Proper handling procedures are essential: researchers must wear appropriate personal protective equipment, including protective glasses, gloves, and a lab coat or protective clothing . This product is categorized as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-6-10(13)12-4-5-14-7-8-2-1-3-9(8)12/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRCQNFXDTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of 198.26 g/mol. The compound features an octahydro-cyclopenta[e][1,4]oxazepine moiety, which is integral to its biological activity. This structure enhances metabolic stability and therapeutic efficacy by providing a unique scaffold for interaction with biological targets.

Antagonist for Protease Activated Receptor 1 (PAR1)

Recent studies have identified 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one as a potential antagonist for the Protease Activated Receptor 1 (PAR1). PAR1 plays a crucial role in platelet activation and thrombus formation, making this compound a candidate for antiplatelet therapy. Inhibition of PAR1 could lead to applications in treating cardiovascular diseases by reducing excessive platelet aggregation and promoting vascular health.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization
  • Sonogashira coupling
  • 1,5-enyne cyclization

These methods are designed to produce derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic activity of related compounds against various cancer cell lines. For instance, compounds derived from 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one were tested against breast cancer cell lines MDA-MB-231 and SUIT-2 using MTT assays. These studies revealed that certain derivatives exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .

The mechanism of action for the cytotoxic effects observed in these studies often involves the induction of apoptosis. Morphological assessments confirmed apoptosis in the most potent compounds through Hoechst 33,258 staining techniques. This highlights the relevance of these compounds as promising anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the potential of 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one, it is useful to compare it with other structurally similar compounds:

Compound NameStructureKey Features
3-aminoquinolineC9H8N2Antimicrobial activity; used in cancer therapy.
Octahydroquinoline derivativesC9H15NSimilar ring structure; potential neuroprotective effects.

The unique cyclopentane framework combined with an amino group and carbonyl functionality differentiates this compound from others in its class and enhances its therapeutic potential targeting PAR1.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic core modifications, substituents, and pharmacological relevance. Below is a detailed comparison:

Heterocyclic Core Modifications
Compound Name Heterocyclic Core Key Structural Features Synthesis Route (Reference)
Target compound Octahydro-1H-cyclopenta[e][1,4]oxazepin Bicyclic, fused cyclopentane-oxazepine ring Likely via 1,3-dicarbonyl-azide cyclization
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran Monocyclic, fused benzene-furan ring O-benzylation of 2-acetylbenzofuran
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Substituted phenyl ring Aromatic, halogen/methoxy-substituted Pyrolysis or P2P-based synthesis
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole Five-membered nitrogen heterocycle Unspecified (commercial building block)

Key Observations :

  • The target compound’s bicyclic core may confer enhanced rigidity and stereochemical complexity compared to monocyclic analogs like benzofuran or pyrazole derivatives. This could influence binding affinity in biological systems.
Pharmacological and Functional Activity
Compound Name Reported Activity Mechanism/Application Reference
Target compound Not explicitly reported (hypothetical) Potential CNS modulation (aminoethanone motif)
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Antimicrobial (notable vs. S. aureus) Membrane disruption or enzyme inhibition
bk-2C-B Psychoactive (serotonergic effects) 5-HT2A receptor agonism
Pyrazole-based aminoethanones Unreported (building block) Likely intermediates for kinase inhibitors

Key Observations :

  • The aminoethanone group is a common feature in psychoactive substances (e.g., bk-2C-B), suggesting the target compound may interact with neurotransmitter receptors. However, its bicyclic core could alter selectivity or potency compared to phenyl-based analogs.
  • Antimicrobial activity in benzofuran derivatives highlights the role of heterocyclic aromaticity in disrupting microbial membranes, a property less likely in the saturated target compound.
Physicochemical Properties
Property Target Compound bk-2C-B Benzofuran Oxime Ethers
Molecular Weight ~240-260 (estimated) 294.1 (bk-2C-B·HCl) 250–300
LogP (Predicted) ~1.5–2.0 2.8 (hydrophobic aryl) 2.5–3.0
Hydrogen Bond Donors 2 (NH2, ketone) 2 (NH2, ketone) 1 (oxime)

Key Observations :

  • The target compound’s lower predicted LogP compared to bk-2C-B suggests improved aqueous solubility, which may enhance bioavailability.
  • The presence of both NH2 and ketone groups provides multiple sites for derivatization or salt formation, a feature shared with bk-2C-B.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic reactions focusing on constructing the oxazepine ring system and introducing the amino and ethanone functionalities. The preparation requires precise control over reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity.

Key aspects of the synthetic strategy include:

  • Formation of the seven-membered oxazepine ring.
  • Introduction of the amino group at the 2-position of the ethanone moiety.
  • Use of suitable starting materials that allow ring closure and functional group installation.

Characterization of the final product is commonly performed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity.

Specific Synthetic Methods and Reaction Conditions

While direct synthetic routes for this exact compound are limited in open literature, related methodologies for seven-membered heterocyclic systems such as oxazepines and thiazepanones provide insight into effective preparation techniques.

Multi-Step Organic Synthesis Involving Ring Closure

  • Starting from cyclopentane derivatives functionalized with amino and hydroxyl groups, ring closure is induced under controlled conditions to form the oxazepine ring.
  • Aminoacetylation or related acylation reactions introduce the ethanone moiety attached to the nitrogen atom.
  • Solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are employed depending on the step to facilitate solubility and reaction kinetics.
  • Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine may be used to promote cyclization or acylation steps.
  • Reaction temperatures are typically maintained between ambient and 60 °C to balance reaction rate and selectivity.

One-Pot Tandem Reactions for Seven-Membered Rings (Analogous Systems)

Research on related seven-membered heterocycles such as 1,4-thiazepanones shows that one-pot tandem conjugate addition and cyclization reactions can efficiently form seven-membered rings with high yields and short reaction times (0.5–3 h). Although the compound is an oxazepine derivative, similar strategies can be adapted:

  • Reaction of α,β-unsaturated esters with amino alcohols or amino thiols can facilitate ring formation.
  • Use of acyl transfer additives like imidazole enhances yield significantly.
  • Choice of solvent (acetonitrile preferred) and base (DBU optimal) are critical for reaction efficiency.
  • Reaction conditions can be mild, often proceeding at room temperature without the need for heating.

Table 1. Optimization of Tandem Conjugate Addition/Cyclization Reaction (Adapted from Related Systems)

Entry Base Time (h) Yield (%) Temp (°C) Imidazole (mol%) Solvent
1 Et3N 18 0 60 No THF
2 DIEA 18 0 60 No THF
3 NaOH 18 0 60 No THF
4 DBU 18 11 60 No THF
5 DBU 18 53 60 Yes (20) THF
6 DBU 24 25 60 No Methanol
7 DBU 18 27 60 No DMF
8 DBU 18 53 60 Yes (20) Acetonitrile
9 DBU 18 56 Room temp Yes (20) Acetonitrile

Note: Imidazole improves acyl transfer and yield; DBU is the preferred base; acetonitrile is the optimal solvent.

Reaction Mechanism Insights

  • The cyclization involves nucleophilic attack by the amino group on an electrophilic carbonyl or unsaturated ester, followed by ring closure to form the oxazepine ring.
  • The presence of an amino group facilitates intramolecular acylation, stabilizing the ring system.
  • Additives like imidazole act as acyl transfer catalysts, accelerating the formation of the amide bond.
  • Control of pH and reaction environment is crucial to prevent side reactions and maximize yield.

Purification and Characterization

  • Post-synthesis purification typically involves chromatographic techniques such as flash chromatography or recrystallization.
  • Structural confirmation is achieved by:
  • Stability under various conditions (temperature, light) is monitored to ensure compound integrity during storage.

Summary of Preparation Methodology

Step Description Conditions/Notes
1 Preparation of cyclopentane-based amino alcohol precursor Controlled functionalization of cyclopentane ring
2 Formation of α,β-unsaturated ester intermediate Use of suitable esterification methods
3 One-pot conjugate addition and cyclization Base: DBU; solvent: acetonitrile; imidazole additive; room temperature; 0.5–3 h
4 Purification and characterization Chromatography, NMR, MS, IR

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a cyclopenta-oxazepine precursor with an amino-ketone derivative under controlled pH and temperature (e.g., reflux in ethanol at 80°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., acetonitrile/water mixtures) to improve yield .
  • Critical Parameters : Temperature stability of intermediates, protection of the amino group to prevent side reactions, and use of catalysts like triethylamine for deprotonation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) to confirm stereochemistry and hydrogen bonding patterns in the oxazepine ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 239.15) and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for pharmacological assays) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods for synthesis steps due to inhalation risks (GHS Category 4). Wear nitrile gloves and lab coats to prevent skin contact. Emergency measures include rinsing eyes with water for 15 minutes and avoiding induced vomiting if ingested .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL or OLEX2 resolve the three-dimensional structure of this compound?

  • Workflow :

Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

Structure Solution : Use SHELXD for phase determination via direct methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis.

  • Key Outputs : Bond lengths (e.g., C-N in oxazepine: ~1.47 Å) and torsion angles to confirm stereochemistry .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation :

  • Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopentane ring region .
  • Validate crystallographic data against MS fragmentation patterns to confirm molecular connectivity .

Q. What in vitro assays are suitable for studying the pharmacological activity of this compound?

  • Assay Design :

  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing human receptors. IC50 values calculated via nonlinear regression .
  • Cellular Toxicity : MTT assays in HepG2 cells to determine LD50 (e.g., 48-hour exposure, read at 570 nm) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to measure half-life .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Approach :

  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Theoretical Adjustments : Apply correction factors for hydrogen bond donors (e.g., NH2 group) using software like MarvinSuite. Discrepancies >0.5 units suggest unaccounted solvent interactions .

Methodological Tables

Parameter Synthesis Optimization Analytical Validation
Reaction Temperature80°C (reflux in ethanol) NMR: 400 MHz, DMSO-d6
Yield ImprovementTriethylamine (5 mol%) HPLC: 90:10 H2O:MeCN, 1 mL/min
Purity Threshold>95% (HPLC) HRMS: Δ < 5 ppm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.